3-(4-Hydroxyphenyl)-3-phenyl-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with phenyl and hydroxyphenyl substituents, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity . Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with different oxidation states.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce hydroxyphenyl derivatives .
Scientific Research Applications
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The compound’s antioxidant properties are likely due to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant and anticancer properties.
3-(4-Hydroxyphenyl)propionitrile: Used to evaluate the biological role of estrogen receptor beta.
4-Hydroxyphenylpyruvic acid: Involved in metabolic pathways and has various biological roles.
Uniqueness
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE stands out due to its unique benzofuran core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
4366-02-3 |
---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O3/c21-16-12-10-15(11-13-16)20(14-6-2-1-3-7-14)18-9-5-4-8-17(18)19(22)23-20/h1-13,21H |
InChI Key |
NHXWHNLPLPWQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.